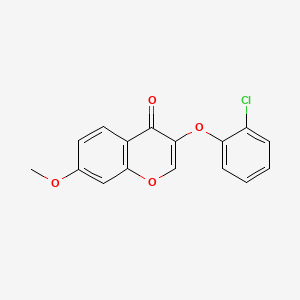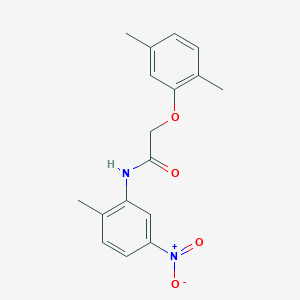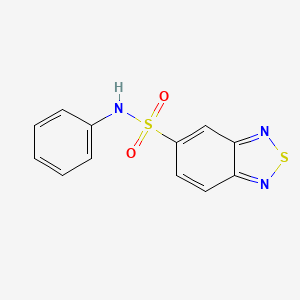
3-(2-chlorophenoxy)-7-methoxy-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chlorophenoxy)-7-methoxy-4H-chromen-4-one, also known as Clomazone, is a herbicide that is commonly used in agriculture to control the growth of weeds. It belongs to the class of chemicals known as isoxazoles, which are known for their ability to inhibit the synthesis of carotenoids in plants.
Mécanisme D'action
3-(2-chlorophenoxy)-7-methoxy-4H-chromen-4-one works by inhibiting the synthesis of carotenoids in plants, which are essential for photosynthesis and plant growth. Specifically, it inhibits the enzyme phytoene desaturase, which is involved in the synthesis of carotenoids. Without carotenoids, plants are unable to produce energy through photosynthesis and eventually die.
Biochemical and Physiological Effects:
In addition to its herbicidal properties, this compound has also been found to have other biochemical and physiological effects. It has been shown to induce oxidative stress in plants, which can lead to cell death. It has also been found to inhibit the activity of certain enzymes involved in the metabolism of xenobiotics, which are foreign substances that enter the body and can be harmful.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(2-chlorophenoxy)-7-methoxy-4H-chromen-4-one in lab experiments is its specificity for inhibiting phytoene desaturase. This allows researchers to study the effects of carotenoid depletion on plant growth and development. However, one limitation is that this compound is not effective against all types of weeds, and its effectiveness can vary depending on the species of plant being studied.
Orientations Futures
There are several future directions for research on 3-(2-chlorophenoxy)-7-methoxy-4H-chromen-4-one. One area of interest is its potential use as a chemotherapeutic agent for the treatment of cancer. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential use in the development of new herbicides that are more effective and environmentally friendly. Finally, more research is needed to understand the biochemical and physiological effects of this compound on plants and other organisms.
Méthodes De Synthèse
The synthesis of 3-(2-chlorophenoxy)-7-methoxy-4H-chromen-4-one involves the reaction of 2-chlorophenol with 3-methoxy-4-hydroxycoumarin in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction takes place in a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at a temperature of around 100°C. The resulting product is then purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
3-(2-chlorophenoxy)-7-methoxy-4H-chromen-4-one has been extensively studied for its herbicidal properties. It has been found to be effective against a wide range of weeds, including grasses and broadleaf weeds. In addition to its use in agriculture, this compound has also been studied for its potential use in the treatment of cancer. It has been found to inhibit the growth of cancer cells in vitro and in vivo, and is currently being investigated as a potential chemotherapeutic agent.
Propriétés
IUPAC Name |
3-(2-chlorophenoxy)-7-methoxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO4/c1-19-10-6-7-11-14(8-10)20-9-15(16(11)18)21-13-5-3-2-4-12(13)17/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOGFEGJADPUTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-bis[(2-ethylbutanoyl)amino]benzoic acid](/img/structure/B5751631.png)
![1-{3-[(4-chlorophenyl)thio]propanoyl}-4-methylpiperazine](/img/structure/B5751639.png)

![3,5-dimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5751659.png)




![4-bromo-N'-[(cyclohexylacetyl)oxy]benzenecarboximidamide](/img/structure/B5751696.png)
![N-(3,4-dimethylphenyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5751719.png)
![3-{[2-(4-methylphenyl)-4-quinazolinyl]amino}phenol](/img/structure/B5751734.png)
![N-(tert-butyl)-4-{[(phenylthio)acetyl]amino}benzamide](/img/structure/B5751747.png)

